Calcium acrylate hydrate

Elastomer crosslinking Peroxide cure coagent Scorch resistance

Calcium acrylate hydrate (CAS 51366-35-9 for the hydrate; 6292-01-9 for the anhydrous salt) is a divalent metal salt of acrylic acid, existing as a white to pale yellow crystalline powder or granular solid with a molecular weight of approximately 182.19 g/mol (anhydrous basis). It is freely soluble in water, insoluble in ethanol and diethyl ether, and exhibits a weakly alkaline aqueous solution (pH 7.5–8.5).

Molecular Formula C6H8CaO5
Molecular Weight 200.20 g/mol
Cat. No. B14768604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium acrylate hydrate
Molecular FormulaC6H8CaO5
Molecular Weight200.20 g/mol
Structural Identifiers
SMILESC=CC(=O)[O-].C=CC(=O)[O-].O.[Ca+2]
InChIInChI=1S/2C3H4O2.Ca.H2O/c2*1-2-3(4)5;;/h2*2H,1H2,(H,4,5);;1H2/q;;+2;/p-2
InChIKeyUAYJSLZJHICOAG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Acrylate Hydrate for Industrial Procurement: A Divalent Metal Acrylate Crosslinker and Cement Modifier


Calcium acrylate hydrate (CAS 51366-35-9 for the hydrate; 6292-01-9 for the anhydrous salt) is a divalent metal salt of acrylic acid, existing as a white to pale yellow crystalline powder or granular solid with a molecular weight of approximately 182.19 g/mol (anhydrous basis) . It is freely soluble in water, insoluble in ethanol and diethyl ether, and exhibits a weakly alkaline aqueous solution (pH 7.5–8.5) [1]. The compound belongs to the broader class of metal acrylate salts used as peroxide-cure coagents in elastomer crosslinking and as in-situ polymerizable modifiers in cementitious materials. Its divalent calcium cation (Ca²⁺) enables ionic crosslinking mechanisms that are fundamentally distinct from those of monovalent analogs such as sodium acrylate . Thermal decomposition initiates above 180 °C, and the anhydrous form has a specific gravity of approximately 1.44 g/cm³ [2].

Why Calcium Acrylate Hydrate Is Not Interchangeable with Sodium, Zinc, or Magnesium Acrylates


Generic substitution among metal acrylate salts is unreliable because the cation governs crosslinking density, scorch kinetics, thermal degradation pathway, and interaction with specific substrate chemistries. Calcium acrylate's divalent Ca²⁺ ion yields fundamentally different ionic crosslink architecture than monovalent Na⁺, producing hydrogels with higher mechanical strength but lower swelling capacity . In elastomer curing, calcium diacrylate provides markedly different scorch safety and tensile profiles compared to zinc diacrylate, with TS-1 scorch times extended by over 55% in equivalent formulations [1]. In cementitious systems, the in-situ polymerization of calcium acrylate generates a calcium polyacrylate network that chemically integrates with cement hydration products—a mechanism sodium acrylate cannot replicate at comparable enhancement magnitude (279% vs. 11.8% compressive strength gain) [2]. Even among divalent acrylates, thermal degradation behavior diverges: calcium polyacrylate evolves less CO₂ upon decomposition than magnesium polyacrylate due to the higher thermal stability of calcium carbonate versus magnesium carbonate [3]. These cation-specific differences make blind substitution a material performance risk.

Quantitative Differentiation Evidence: Calcium Acrylate Hydrate vs. Closest Analogs


Scorch Safety: Calcium Diacrylate Extends TS-1 by 56% vs. Zinc Diacrylate in Chlorinated Polyethylene Curing

In a direct head-to-head comparison within the same patent experimental series, calcium diacrylate (CDA) demonstrated substantially superior scorch safety over zinc diacrylate (ZDA) when used as a peroxide-cure coagent in chlorinated polyethylene (CPE, Tyrin™ 0136) at equal 5 phr loading. The scorch time TS-1 for CDA was 2.5 minutes versus 1.6 minutes for ZDA—a 56.3% extension of processing safety window. TS-2 was extended by 73.7% (3.3 vs. 1.9 minutes) [1]. This result was described in the patent as 'surprising because coagents normally increase the speed of the cure,' which generally reduces scorch safety [1]. The calcium diacrylate formulation also yielded higher Shore A hardness (60 vs. 56) [1].

Elastomer crosslinking Peroxide cure coagent Scorch resistance

Early Cement Strength: Calcium Acrylate In-Situ Polymerization Achieves 279% Compressive Gain vs. Sodium Acrylate's 12% Improvement

In a 2023 study on Portland cement-sulfoaluminate cement-based grouting materials, the addition of calcium acrylate with in-situ polymerization improved 1-day compressive strength by 279.18% and 1-day flexural strength by 301.64% relative to unmodified control [1]. For cross-study context, sodium acrylate—the most common monovalent acrylate monomer used in cement modification—was reported by Xu et al. to increase compressive strength by only 11.8% and flexural strength by 109% at its optimal 4% content in ordinary Portland cement [2]. The calcium acrylate system also increased the 28-day flexural compression ratio to 0.5592, indicating substantially improved toughness [1]. Microscopic analysis confirmed that calcium acrylate forms stable calcium polyacrylate networks that interconnect with cement hydration products into a denser composite structure [1].

Cementitious grouting In-situ polymerization Early strength enhancement

Mortar Interface Optimization: 0.5% Calcium Acrylate Yields 71.75% Early Flexural Gain and Corrosion Resistance Coefficient of 1.184

In a study examining calcium acrylate-coated aggregates in cement mortar, a loading of only 0.5 wt% calcium acrylate (relative to aggregate surface coating) improved 1-day flexural strength by 71.75% and 28-day compressive strength by 13.44% compared to unmodified mortar [1]. At 2.0 wt% loading, the corrosion resistance coefficient of the interface transition zone rose to 1.184—indicating an 18.4% improvement in resistance to corrosive media penetration [1]. The mechanism involves formation of a compact interface transition zone with measurable strength between aggregates and cement paste, replacing the conventionally weak interfacial region [1]. No comparable aggregate-interface data were located for sodium acrylate or zinc acrylate in this specific application mode.

Mortar modification Aggregate interface transition zone Corrosion resistance

Specific Gravity Advantage: Calcium Diacrylate Is 14.3% Lighter Than Zinc Diacrylate for Weight-Sensitive Compounding

According to the Resin Solutions Dymalink® product comparison table, calcium diacrylate (Dymalink® 636) has a specific gravity of 1.44 at 25 °C, compared to 1.68 for zinc diacrylate (Dymalink® 705) [1]. This represents a 14.3% lower density for the calcium-based coagent. In formulations where metal acrylate coagents are used at 5–15 phr, this density differential translates to proportionally lower part weight for calcium acrylate-containing compounds at equal volume loading—a meaningful parameter in automotive, aerospace, and sporting goods applications where weight reduction targets are specified [2]. The lower density also implies a higher number of reactive acrylate groups per unit mass, as calcium diacrylate (MW 182.19) delivers two acrylate functionalities per molecule versus zinc diacrylate (MW 207.49) [1].

Formulation density Weight reduction Metal acrylate coagent

Thermal Degradation Stability: Calcium Polyacrylate Evolves Less CO₂ Than Magnesium Polyacrylate Due to Carbonate Stability

McNeill and Sadeghi (1990) conducted a comparative thermal degradation study of magnesium and calcium polyacrylates using thermogravimetry (TG), differential thermal analysis (DTA), and thermal volatilisation analysis (TVA). A key finding was that more carbon dioxide is evolved from magnesium polyacrylate than from calcium polyacrylate during thermal decomposition, a difference attributed to the lower thermal stability of magnesium carbonate compared to calcium carbonate [1]. Both salts were polymerized in aqueous solution using ammonium persulphate initiator and also prepared via neutralization of poly(acrylic acid) with the respective metal oxide, ensuring comparable polymer architectures for the comparison [1]. Acetone and CO₂ were identified as the most important volatile degradation products for both polymers [1].

Thermal degradation Polyacrylate salt Carbonate stability

High-Value Application Scenarios Where Calcium Acrylate Hydrate Differentiation Is Quantitatively Demonstrated


Scorch-Sensitive Chlorinated Polyethylene (CPE) Extrusion and Molding

In CPE-based automotive hose, wire jacketing, and industrial roll compounding where scorch safety is a critical processing parameter, calcium diacrylate extends the TS-1 scorch time by 56% compared to zinc diacrylate at equal loading (2.5 vs. 1.6 min) and increases TS-2 by 74% (3.3 vs. 1.9 min) [1]. The slower cure rate of calcium diacrylate—documented in the Dymalink® 636 technical datasheet as suitable 'for use in applications requiring a slower cure rate than other acrylate coagents'—provides a wider processing window without requiring additional scorch retardant additives [2]. This is complemented by higher Shore A hardness (60 vs. 56) [1]. This combination of extended scorch safety, adequate hardness, and the elimination of supplemental retardants addresses both throughput and formulation cost considerations for CPE compounders.

High-Early-Strength Cementitious Grouting for Road Subgrade and Tunnel Repair

For rapid-setting cementitious grouting applications where traffic disruption must be minimized, calcium acrylate in-situ polymerization delivers 1-day compressive and flexural strength improvements of 279% and 302% respectively over unmodified grout [1]—performance far exceeding that reported for sodium acrylate-modified systems (12% compressive, 109% flexural gain) [2]. The mechanism involves formation of a calcium polyacrylate network that chemically interconnects with cement hydration products [1]. Additionally, at the aggregate interface level, only 0.5 wt% calcium acrylate surface modification achieves 72% flexural strength gain at 1 day and produces a corrosion-resistant interface transition zone (coefficient 1.184 at 2.0% loading) [3], making this compound suitable for both bulk grout modification and aggregate pre-treatment in durable repair systems.

Lightweight Peroxide-Cured Rubber Articles with Density Constraints

In molded rubber goods where part weight is a specification parameter—including automotive vibration dampers, sporting equipment, and aerospace seals—calcium diacrylate's specific gravity of 1.44 g/cm³ offers a 14.3% weight advantage over zinc diacrylate (1.68 g/cm³) at equivalent coagent loading [1]. With calcium diacrylate's molecular weight of 182.19 g/mol delivering two acrylate functionalities (vs. 207.49 g/mol for zinc diacrylate), the reactive group density per unit mass is also higher [1]. This density differential, combined with the scorch safety advantage documented in CPE systems [2], positions calcium diacrylate as the preferred coagent for lightweight, scorch-tolerant peroxide-cure formulations where zinc-based coagents would impose a weight penalty.

Elevated-Temperature Industrial Rubber Components Requiring Low Volatile Outgassing

For rubber articles subjected to sustained elevated-temperature service (engine mounts, industrial seals, conveyor belts in hot environments), the thermal degradation behavior of the crosslinked polymer network becomes relevant to long-term performance. McNeill and Sadeghi demonstrated that calcium polyacrylate evolves less CO₂ upon thermal decomposition than magnesium polyacrylate, owing to the higher thermal stability of calcium carbonate versus magnesium carbonate [1]. While this evidence is derived from homopolymer thermal degradation studies rather than compounded rubber formulations, it provides a materials-science rationale for preferring calcium-based acrylate coagents over magnesium-based alternatives in applications where minimizing volatile decomposition products at elevated temperature is desirable. The decomposition temperature of calcium acrylate itself, reported above 180 °C [2], exceeds typical rubber processing and many service temperatures.

Quote Request

Request a Quote for Calcium acrylate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.